molecular formula C12H24N2O4 B13133782 (S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B13133782
M. Wt: 260.33 g/mol
InChI Key: UQKDYSQNOZGLGP-QMMMGPOBSA-N
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Description

(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves its role as a protecting group in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during multi-step synthesis processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific chiral configuration and the presence of both tert-butyl and Boc groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1

InChI Key

UQKDYSQNOZGLGP-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CNC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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